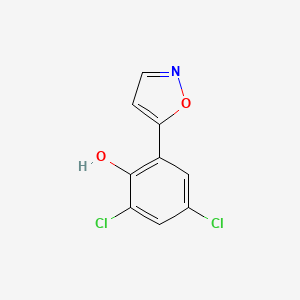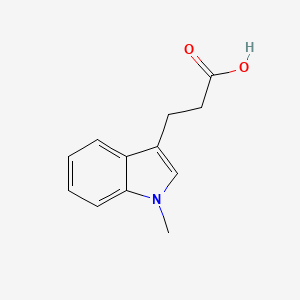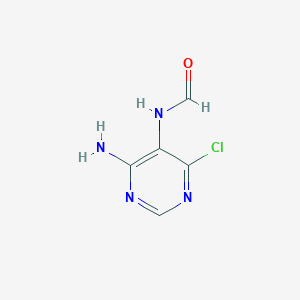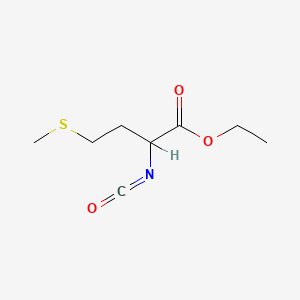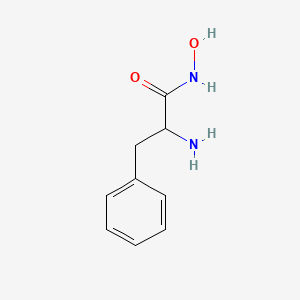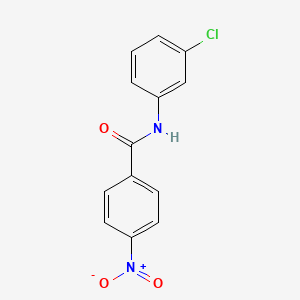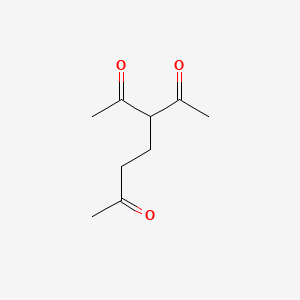
3-Acetylheptane-2,6-dione
Vue d'ensemble
Description
- 3-Acetylheptane-2,6-dione , also known as 2,6-Heptanedione, 3-acetyl- , has the chemical formula C₉H₁₄O₃ and a molecular weight of 170.2057 g/mol .
- It is a purine base found in various human body tissues and fluids.
- Derived stimulants include caffeine , theophylline , and theobromine .
- Synonyms : 3-acetylheptane-2,6-dione .
- CAS Registry Number : 29214-57-1 .
Synthesis Analysis
- The synthesis of 3-acetylheptane-2,6-dione involves specific reactions and conditions. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, it can be synthesized using established organic chemistry methods.
Molecular Structure Analysis
- 3-Acetylheptane-2,6-dione has the systematic name 3,7-dihydropurine-2,6-dione .
- Its structure consists of a five-membered C₃NS ring .
- The compound is yellowish-white in appearance.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
- Melting point : Decomposes.
- Solubility in water : 1 g/14.5 L @ 16°C, 1 g/1.4 L @ 100°C.
- Hazards : Not classified as hazardous according to Regulation (EC) No 1272/2008.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bond Analysis
Research by Sayyar et al. (2021) focused on the molecular structures and intramolecular hydrogen bonding (IHB) of 2,6-dimethylheptane-3,5-dione, a compound closely related to 3-Acetylheptane-2,6-dione. This study utilized NMR, IR, Raman, UV spectroscopic methods, and density functional theory (DFT) estimations. They found correlations between geometrical, topological parameters, 1HNMR chemical shift, and vibrational wavenumbers with the number of methyl groups, providing insights into the structural and bonding characteristics of such compounds (Sayyar et al., 2021).
Chemical Vapor Deposition Precursors
The thermal decomposition of β-diketones, which includes compounds similar to 3-Acetylheptane-2,6-dione, was studied by Russell and Yee (2005). They used IR laser-powered homogeneous pyrolysis combined with ab initio calculations to understand the activation energies of possible reaction pathways in chemical vapor deposition processes. This research contributes to understanding the decomposition mechanisms of β-diketones in high-temperature environments (Russell & Yee, 2005).
Liquid Chromatography and Pharmaceutical Analysis
A study by Overbeke et al. (1997) explored the use of liquid chromatography for the separation of drugs with a piperidine-2,6-dione structure, which shares similarities with 3-Acetylheptane-2,6-dione. This research is significant for pharmaceutical analysis, particularly in the separation and identification of different drug compounds (Overbeke et al., 1997).
Thermogravimetric Analysis
Liu Wan-yun (2009) conducted a study on the synthesis and thermogravimetric analysis of 3,4-diacetylhexane-2,5-dione, which provides valuable information about the thermal properties of similar β-diketones like 3-Acetylheptane-2,6-dione. This research is crucial for understanding the stability and decomposition of these compounds under various temperature conditions (Liu Wan-yun, 2009).
Molecular Docking Studies for Disease Treatment
Research on the synthesis and study of compounds structurally similar to 3-Acetylheptane-2,6-dione, like 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, was conducted by Hartmann et al. (1992). These compounds were tested for inhibition of human placental aromatase, an enzyme crucial in hormone production, indicating potential applications in treating hormone-dependent diseases (Hartmann et al., 1992).
Synthesis and Property Analysis
The synthesis and property analysis of 2,6-Dihydroxyazulene, which showcases solvent-dependent keto-enol tautomerism, was conducted by Morita et al. (1977). This research is significant for understanding the chemical behavior of β-diketones under different solvent conditions, which can be applied to compounds like 3-Acetylheptane-2,6-dione (Morita et al., 1977).
Ullmann Diaryl Ether Synthesis Enhancement
A study by Buck et al. (2002) demonstrated that 2,2,6,6-tetramethylheptane-3,5-dione, a compound similar to 3-Acetylheptane-2,6-dione, greatly accelerates the Ullmann diaryl ether synthesis. This research highlights the potential of using β-diketones in facilitating chemical reactions under more moderate conditions (Buck et al., 2002).
Safety And Hazards
- Not a hazardous substance according to Regulation (EC) No 1272/2008.
- No immediate medical attention needed.
- Emergency Phone : +44 (0)870 8200418 (CHEMTREC).
Orientations Futures
- Further research can explore its potential applications in drug development, especially considering its anti-inflammatory and anti-diabetic effects.
Propriétés
IUPAC Name |
3-acetylheptane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(10)4-5-9(7(2)11)8(3)12/h9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZJIXZNJBCGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183473 | |
| Record name | 3-Acetylheptane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylheptane-2,6-dione | |
CAS RN |
29214-57-1 | |
| Record name | 3-Acetyl-2,6-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29214-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetylheptane-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29214-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetylheptane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetylheptane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

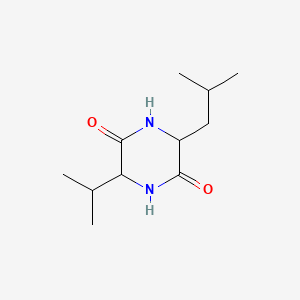
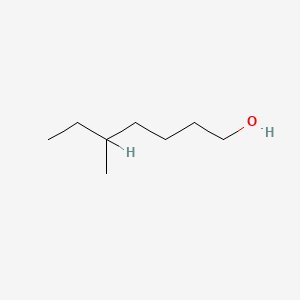


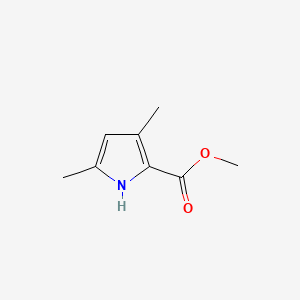
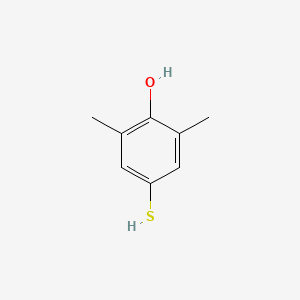
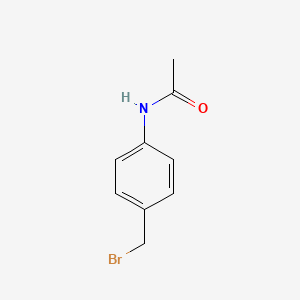
![[3-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1605613.png)
